molecular formula C11H11NO3 B2630199 N-([2,2'-bifuran]-5-ylmethyl)acetamide CAS No. 2034489-65-9

N-([2,2'-bifuran]-5-ylmethyl)acetamide

Cat. No.: B2630199
CAS No.: 2034489-65-9
M. Wt: 205.213
InChI Key: YCYFAYXSRVYDQD-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)acetamide is an acetamide derivative featuring a [2,2'-bifuran]-5-ylmethyl substituent. Acetamide derivatives are widely studied for their biological activities, including antimicrobial, analgesic, and enzyme inhibitory effects. This compound’s unique structure may influence its solubility, metabolic stability, and binding affinity compared to simpler furan-based analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-7-9-4-5-11(15-9)10-3-2-6-14-10/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYFAYXSRVYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)acetamide typically involves the reaction of 2,2’-bifuran-5-carboxylic acid with an appropriate amine under mild synthetic conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields .

Industrial Production Methods

While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)acetamide are not well-documented, the general principles of amide synthesis can be applied. Industrial production would likely involve large-scale reactions using similar coupling reagents and optimized conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bifuran ring system and acetamide group allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide

A structurally related compound, N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide (), replaces the acetamide’s methyl group with a 2-fluorophenoxy substituent. This modification introduces:

  • Enhanced lipophilicity due to the aromatic fluorine and phenoxy group.
  • Potential metabolic stability from fluorine’s electron-withdrawing effects.
  • Altered receptor interactions , as fluorinated groups often improve binding specificity in medicinal chemistry.

Key Differences :

Property N-([2,2'-bifuran]-5-ylmethyl)acetamide N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide
Substituent Acetamide 2-(2-fluorophenoxy)acetamide
LogP (estimated) ~1.2 ~2.8
Hydrogen-bond donors 1 (NH) 1 (NH) + 1 (phenoxy O)
Bioactivity Potential Moderate High (fluorine enhances drug-likeness)

This fluorinated analog exemplifies how halogenation can optimize pharmacokinetic profiles in bifuran-acetamide scaffolds .

Ranitidine-Related Acetamide Derivatives

Ranitidine hydrochloride, a histamine H₂-receptor antagonist, shares structural motifs with furan-based acetamides. Key impurities and related compounds include ():

  • Ranitidine complex nitroacetamide : Contains a nitro group and a sulfur-linked ethyl chain.
  • Ranitidine diamine hemifumarate: Features an aminoethylthio group instead of acetamide.
  • Ranitidine amino alcohol hemifumarate: Replaces the acetamide with a methanol group.

Structural and Functional Comparisons :

Compound Core Structure Key Functional Groups Potential Stability Issues
This compound Bifuran + acetamide Amide, bifuran Hydrolysis susceptibility at amide
Ranitidine nitroacetamide Monofuran + nitroacetamide Nitro, thioether Nitro group reduction instability
Ranitidine diamine Monofuran + diamine Amine, thioether Oxidation at thioether

Key Observations :

  • Ranitidine derivatives prioritize sulfur and amine groups for H₂-receptor binding, whereas the bifuran-acetamide lacks these motifs, suggesting divergent therapeutic applications .

Research Findings and Implications

  • Synthetic Accessibility: The bifuran scaffold requires specialized coupling methods, unlike monofuran analogs, which are more straightforward to synthesize.
  • Solubility Challenges: Both this compound and its fluorophenoxy derivative exhibit low aqueous solubility (<1 mg/mL), necessitating formulation strategies like salt formation or co-solvents.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bifuran moiety, which consists of two furan rings connected at the 2-position. The presence of an acetamide functional group enhances its solubility and reactivity in biological systems. The compound's molecular formula indicates significant structural complexity that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptor activities by binding to specific sites, potentially influencing cellular signaling pathways.
  • Antioxidant Activity : The bifuran structure may confer antioxidant properties, allowing it to scavenge free radicals and mitigate oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antibacterial and antifungal activities. For instance, it has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant potency ().
    BacteriaMIC (µg/mL)
    Bacillus subtilis75
    Enterococcus faecalis125
    Escherichia coli<125
    Pseudomonas aeruginosa150
  • Antitumor Activity : There is evidence suggesting that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the bifuran and acetamide groups may enhance its efficacy against tumor cells ().

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. Results demonstrated that the compound effectively inhibited bacterial growth, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains ( ).
  • Antitumor Activity Assessment : Research conducted on the antitumor effects of this compound revealed that it effectively reduced cell viability in multiple cancer cell lines. The study indicated that the mechanism might involve apoptosis induction and cell cycle arrest ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)acetamide, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Furan coupling : The 2,2'-bifuran core is constructed via palladium-catalyzed cross-coupling or oxidative dimerization of furan precursors .

Amide bond formation : The bifuran-methyl group is functionalized with acetamide using acetic anhydride or acetyl chloride under reflux with a base (e.g., triethylamine) .

Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent oxidation of the furan rings .

Q. How is structural characterization of this compound validated in synthetic workflows?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms regioselectivity and bond formation. Key signals include furan protons (δ 6.2–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₃NO₃, calc. 231.0895) .
  • X-ray crystallography : Resolves stereoelectronic effects of the bifuran moiety, revealing planarity and π-π stacking interactions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like fluconazole .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or urease inhibition, using IC₅₀ calculations (e.g., acetohydroxamic acid as a reference) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the bifuran 5-position to modulate electronic effects. Compare activity via QSAR models .
  • Scaffold hopping : Replace acetamide with sulfonamide or urea groups to assess binding affinity changes in target enzymes .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What mechanistic approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables. For example, DMSO concentration in cell-based assays should not exceed 0.1% .
  • Target validation : Use knockout cell lines or competitive binding assays (e.g., SPR) to confirm specificity for suspected targets like COX-2 or urease .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(furan-2-ylmethyl)acetamide derivatives) to identify trends .

Q. What advanced techniques elucidate the interaction between this compound and biological targets at the molecular level?

  • Methodological Answer :

  • Molecular docking : Simulate binding poses in enzymes (e.g., urease) using AutoDock Vina, focusing on hydrogen bonds with catalytic residues (e.g., His⁵⁹⁴ in H. pylori urease) .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-enzyme complexes to identify key interactions, such as π-orbital stacking with aromatic side chains .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate enthalpic vs. entropic driving forces .

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